3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Description
BenchChem offers high-quality 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-oxo-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-2-3(5(8)9)4(7)6-10-2/h1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHAFGCOLXNPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Therapeutic Landscape of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the therapeutic potential of these compounds, with a primary focus on their well-documented role as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors for the treatment of neurological disorders. Furthermore, this guide explores the burgeoning evidence for their applications in oncology, inflammation, and infectious diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the mechanism of action, provides detailed experimental protocols for their synthesis and evaluation, and offers insights into the structure-activity relationships that govern their therapeutic efficacy.
Introduction: The Versatility of the Isoxazole Core
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This fundamental structure is present in several clinically approved drugs, highlighting its importance as a pharmacophore.[1][2] Derivatives of 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid, in particular, have garnered significant attention due to their synthetic tractability and the diverse biological activities they exhibit.[3][4] The core structure allows for facile modification at the carboxylic acid position, most commonly through amide bond formation, leading to a vast chemical space for the exploration of structure-activity relationships (SAR).
This guide will first delve into the most established therapeutic application of these derivatives: the modulation of AMPA receptors in the central nervous system (CNS). Subsequently, we will explore their potential in other key therapeutic areas, providing a comprehensive overview for researchers seeking to leverage this versatile scaffold in their drug discovery programs.
Neuromodulation: Targeting AMPA Receptors for CNS Disorders
Derivatives of 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid, particularly isoxazole-4-carboxamides, have been extensively investigated as potent modulators of AMPA receptors.[5] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain and are crucial for synaptic plasticity, learning, and memory.[6][7] Dysregulation of AMPA receptor signaling is implicated in a range of neurological and psychiatric conditions, making them a prime target for therapeutic intervention.[5][8]
Mechanism of Action: Negative Allosteric Modulation
Many isoxazole-4-carboxamide derivatives act as negative allosteric modulators (NAMs) of AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor complex. This binding event induces a conformational change that reduces the receptor's response to glutamate, thereby dampening excitatory signaling without completely blocking it. This nuanced modulation offers a potentially safer therapeutic window compared to direct channel blockers, which can lead to significant side effects.
dot
Caption: Mechanism of Negative Allosteric Modulation of AMPA Receptors.
Therapeutic Applications in Neurological Disorders
Overactivation of AMPA receptors in the spinal cord and peripheral neurons contributes to the central and peripheral sensitization that underlies chronic inflammatory and neuropathic pain states. By reducing excessive AMPA receptor activity, isoxazole-4-carboxamide derivatives have shown promise in preclinical models of pain.
In Parkinson's disease, the loss of dopaminergic neurons leads to an imbalance in neurotransmitter systems, including an overactivity of the glutamatergic pathway. This excitotoxicity contributes to further neuronal damage. AMPA receptor NAMs are being investigated as a neuroprotective strategy to mitigate this glutamate-mediated cell death.
Expanding Horizons: Anticancer, Anti-inflammatory, and Antimicrobial Potential
While the neuromodulatory effects of 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid derivatives are well-established, emerging research suggests a broader therapeutic scope for this chemical class.[4][9]
Anticancer Activity
Several studies have reported the cytotoxic effects of isoxazole derivatives against various cancer cell lines.[10][11] The proposed mechanisms of action are diverse and appear to be dependent on the specific substitutions on the isoxazole core and the amide moiety. Some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[11]
Anti-inflammatory Properties
The anti-inflammatory potential of isoxazole derivatives has also been explored.[12] Some compounds have demonstrated the ability to reduce edema in animal models of inflammation, suggesting their potential utility in treating inflammatory conditions.[12] The mechanism is thought to involve the modulation of inflammatory pathways, though further research is needed to fully elucidate the specific targets.
Antimicrobial Activity
The isoxazole scaffold is present in some clinically used antimicrobial agents.[4] Derivatives of 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid have been investigated for their activity against a range of bacterial and fungal pathogens.[13][14] The mechanism of antimicrobial action is likely multifaceted and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[15]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid derivatives.
Synthesis of N-Aryl-3-hydroxy-5-methylisoxazole-4-carboxamides
This protocol describes a general method for the synthesis of isoxazole-4-carboxamide derivatives.
Materials:
-
3-Hydroxy-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Appropriate aniline derivative
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxy-5-methylisoxazole-4-carboxylic acid in anhydrous DCM.
-
Add a slight excess (e.g., 1.2 equivalents) of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired aniline derivative (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired N-aryl-3-hydroxy-5-methylisoxazole-4-carboxamide.
dotdot graph "Synthesis_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="3-Hydroxy-5-methylisoxazole-\n4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acid Chloride Formation\n(SOCl2 or (COCl)2)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3-Hydroxy-5-methylisoxazole-\n4-carbonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Amide Coupling\n(Aniline, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="N-Aryl-3-hydroxy-5-methylisoxazole-\n4-carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Pure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Sources
- 1. Generating the 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
pKa values and acidity of 3-Hydroxy-5-methylisoxazole-4-carboxylic acid
Executive Summary: The Dual-Acid Scaffold
3-Hydroxy-5-methylisoxazole-4-carboxylic acid represents a specialized heterocyclic scaffold in medicinal chemistry, particularly valued as a bioisostere for dicarboxylic amino acids like glutamate and aspartate. Its utility in drug development—specifically in designing agonists/antagonists for AMPA, kainate, and NMDA receptors—hinges on its unique ionization profile.
This guide provides a technical analysis of its acidity, governing tautomeric equilibria, and the experimental protocols required to validate its physicochemical properties.
Structural Analysis & Tautomerism
To understand the acidity of this molecule, one must first address its dynamic structural nature.[1] The compound is not static; it exists in a tautomeric equilibrium that dictates which proton dissociates first.[1]
2.1 The Tautomeric Equilibrium
The 3-hydroxyisoxazole moiety can exist in two primary forms:
In solution, particularly in polar solvents like water, the 2H-isoxazol-3-one (NH-form) is often the dominant tautomer due to dipolar stabilization, though the specific substitution pattern (4-COOH) can shift this balance via intramolecular hydrogen bonding.[2]
2.2 Visualization of Tautomerism and Ionization
The following diagram illustrates the tautomeric shift and the sequential deprotonation steps that generate the dianion.
pKa Values and Acidity Profile
Unlike simple carboxylic acids, 3-Hydroxy-5-methylisoxazole-4-carboxylic acid is a diprotic acid .[2] The electron-withdrawing nature of the isoxazole ring, combined with the mutual inductive effects of the functional groups, results in higher acidity than isolated analogs.
3.1 Quantitative Data Summary
| Ionization Step | Functional Group | Estimated pKa Range | Mechanistic Driver |
| Carboxylic Acid (-COOH) | 2.5 – 3.2 | The isoxazole ring is electron-deficient, stabilizing the carboxylate anion via inductive effects (-I).[2] | |
| Isoxazole Hydroxyl/Amine | 5.0 – 5.8 | The 3-OH group is acidic (vinylogous hydroxamic acid).[1][2] The negative charge is delocalized over N-O-C.[1] |
Note: Exact values depend on ionic strength and solvent temperature. The values above are synthesized from structure-activity relationship (SAR) data of homologous isoxazole-4-carboxylic acids.
3.2 Mechanistic Insight
-
Inductive Acidification: The 4-COOH group is a strong electron-withdrawing group (EWG).[1][2] It pulls electron density away from the 3-OH/NH position, making the second proton more acidic than in unsubstituted hymexazol (
).[2] -
Resonance Stabilization: The dianion is highly stable due to the aromatic nature of the isoxazole ring, which accommodates the negative charge density effectively.[1] This stability makes the compound a potent bioisostere for the distal carboxylate of glutamate (
).[2]
Experimental Protocols for pKa Determination
4.1 Method A: Potentiometric Titration (The Gold Standard)
This protocol ensures precise determination of both
Reagents:
-
Analyte: ~10 mg of 3-Hydroxy-5-methylisoxazole-4-carboxylic acid (High Purity >98%).
-
Solvent: Degassed Carbonate-free water (or 0.1 M KCl for ionic strength control).[1][2]
-
Inert Gas: Argon or Nitrogen.
Workflow:
-
Dissolution: Dissolve the compound in 20 mL of 0.1 M KCl. Ensure complete dissolution; if the compound is lipophilic, use a co-solvent (Methanol < 20%) and apply the Yasuda-Shedlovsky extrapolation.
-
Blank Calibration: Run a blank titration with solvent only to determine the electrode response and carbonate error.
-
Titration:
-
Data Analysis: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate dissociation constants.[1][2]
4.2 Method B: Spectrophotometric Determination (UV-Metric)
Ideal when the compound has low solubility or when sample quantity is limited (< 1 mg).[2]
Principle: The UV absorption spectrum of the isoxazole ring shifts significantly between the neutral, monoanionic, and dianionic states due to changes in conjugation.[1][2]
Workflow Visualization:
Implications for Drug Discovery[1][3][4]
Understanding the acidity of this scaffold is critical for two reasons:
-
Receptor Binding (Pharmacodynamics):
-
At physiological pH (7.4), the molecule exists almost exclusively as the dianion .[1][2]
-
This dianionic state mimics the dicarboxylate pharmacophore of NMDA/AMPA receptor agonists.[1] The rigid isoxazole ring restricts the conformational space, potentially increasing selectivity compared to flexible glutamate chains.[1]
-
-
Membrane Permeability (Pharmacokinetics):
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
Ballatore, C., et al. (2013).[1][2] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[2] (Discusses 3-hydroxyisoxazole pKa values of ~4-5). Retrieved from [Link]
-
Williams, R. (2022).[1][2][3] pKa Data Compiled. Organic Chemistry Data. (General reference for heterocyclic carboxylic acid acidity). Retrieved from [Link][2]
Sources
Biological Activity of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic Acid Analogues: A Technical Guide
This guide details the pharmacological profile, structural activity relationships (SAR), and experimental protocols for 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-hydroxy-5-methylisoxazole-4-carboxylic acid) and its bioactive analogues.
Executive Summary
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry. Its core structure—a 3-hydroxyisoxazole ring—serves as a rigid, planar bioisostere for carboxylic acids (pKa ~4.5), mimicking the distal acid groups of excitatory amino acids (glutamate/aspartate) and metabolic intermediates (malonate).[1]
While the parent acid itself is primarily a synthetic intermediate or a fragment for drug design, its analogues define a critical class of neuroactive and metabolic agents. Most notably, this scaffold is the structural parent of AMPA (
Chemical Basis & Pharmacophore Analysis[2]
The Bioisosteric Core
The biological utility of this molecule stems from its electronic properties. The 3-hydroxyisoxazole moiety exists in tautomeric equilibrium but predominantly presents an acidic enol group that mimics a carboxylic acid.
-
Acidity: The 3-OH group is acidic (pKa
4.4–4.9), allowing it to ionize at physiological pH. -
Structural Mimicry: The 4-carboxylic acid combined with the 3-hydroxyl group creates a structure mimicking malonic acid (a dicarboxylic acid) but with restricted conformational freedom.
-
Ligand Efficiency: As a fragment, it offers high ligand efficiency (LE) for binding sites that recognize glutamate or aspartate residues.
Structural Activity Relationship (SAR) Map
The following diagram illustrates how modifications to the 4-position of the core scaffold yield distinct pharmacological classes.
Figure 1: SAR evolution from the parent acid to bioactive analogues.
Key Biological Activities[2][3][4][5]
Glutamatergic Modulation (The AMPA Connection)
The most significant biological activity of this class lies in its interaction with Ionotropic Glutamate Receptors (iGluRs).
-
Mechanism: The 3-hydroxyisoxazole ring mimics the distal
-carboxyl group of glutamate. However, the parent 4-carboxylic acid is too short to bridge the binding site effectively. -
Analogues (AMPA): Extending the 4-position with an
-amino-propionic acid side chain yields AMPA , which binds with high affinity (Kd ~3–15 nM) to the AMPA receptor subtype. -
Relevance: These analogues are used to probe synaptic plasticity, Long-Term Potentiation (LTP), and excitotoxicity.
Metabolic Regulation (GPR109A/HCA2)
The isoxazole ring is a bioisostere for the pyridine ring found in Niacin (Vitamin B3) .
-
Target: GPR109A (Hydroxycarboxylic acid receptor 2).[2][3][4][5]
-
Activity: 5-methylisoxazole-4-carboxylic acid derivatives act as agonists, inhibiting lipolysis in adipocytes and inducing cutaneous flushing (a known side effect of niacin).
-
Therapeutic Utility: Dyslipidemia and atherosclerosis research.
Antimicrobial & Antifungal
Derivatives where the 4-carboxylic acid is converted to a carboxamide (e.g., N-phenyl-5-methylisoxazole-4-carboxamide) exhibit broad-spectrum antimicrobial activity.
-
Mechanism: Disruption of bacterial cell wall synthesis or interference with fungal ergosterol pathways.
-
Data: MIC values for optimized analogues often range from 6.25 to 25
g/mL against M. tuberculosis and S. aureus.
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesize 3-hydroxy-5-methylisoxazole-4-carboxylic acid via cyclization.
Reagents:
-
Diethyl malonate (or Ethyl acetoacetate for 5-methyl variant)
-
Hydroxylamine hydrochloride (
) -
Sodium ethoxide (
)
Workflow:
-
Condensation: React ethyl acetoacetate with hydroxylamine in basic conditions (NaOEt/EtOH) at 0–5°C.
-
Cyclization: Heat the intermediate oxime to reflux (70–80°C) for 2–4 hours to effect ring closure.
-
Hydrolysis: Treat the resulting ester with 10% NaOH to hydrolyze the ethyl ester to the free carboxylic acid.
-
Purification: Acidify to pH 2.0 with HCl; the product precipitates as a white/off-white solid. Recrystallize from water/ethanol.
[3H]-AMPA Receptor Binding Assay
Objective: Determine the binding affinity (
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-acetate buffer (pH 7.2). Centrifuge at 30,000 x g for 20 min.
-
Incubation:
-
Mix 100
g membrane protein with 5 nM -AMPA. -
Add test compound (Analogue) at varying concentrations (
to M). -
Include 100 mM KSCN (chaotropic ion) to enhance high-affinity binding.
-
-
Equilibrium: Incubate at 0°C (on ice) for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot competitive binding curves to determine
and calculate using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the comparative biological activity of the parent scaffold versus its optimized analogues.
| Compound Class | R-Substituent (Pos 4) | Primary Target | Activity Type | Potency / Affinity |
| Parent Acid | -COOH | Unknown / Weak | Fragment | Low Affinity ( |
| AMPA | -CH2-CH(NH2)-COOH | AMPA Receptor | Full Agonist | |
| Homo-AMPA | -(CH2)2-CH(NH2)-COOH | AMPA Receptor | Agonist | |
| Leflunomide Met. | -CONH-(CF3-Phenyl) | DHODH Enzyme | Inhibitor | |
| GPR109A Agonist | -COOH (Isoxazole core) | GPR109A | Agonist |
Mechanism of Action Pathway (Glutamatergic)
The diagram below details the signaling cascade activated by AMPA-like analogues derived from this scaffold.
Figure 2: Signal transduction pathway for AMPA receptor agonists.
References
-
High- and low-affinity alpha-[3H]amino-3-hydroxy-5-methylisoxazole-4-propionic acid ([3H]AMPA) binding sites. Source: Journal of Neurochemistry [6]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. Source: An-Najah National University / PMC
-
Hydroxycarboxylic Acid Receptor Agonists (GPR109A). Source: Tocris Bioscience
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. Source: MDPI / PMC
-
AMPA (amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors in human brain tissues. Source: PubMed
Sources
- 1. scispace.com [scispace.com]
- 2. frontiersin.org [frontiersin.org]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High- and low-affinity alpha-[3H]amino-3-hydroxy-5-methylisoxazole-4-propionic acid ([3H]AMPA) binding sites represent immature and mature forms of AMPA receptors and are composed of differentially glycosylated subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Decarboxylation of Isoxazole-4-Carboxylic Acid Derivatives
Topic: Decarboxylation Techniques for Isoxazole-4-Carboxylic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The removal of the carboxyl group from the 4-position of the isoxazole ring is a critical transformation in the synthesis of bioactive heterocycles. Unlike the 3- or 5-positions, which are electronically activated for decarboxylation, the 4-position of the isoxazole ring possesses higher electron density, significantly increasing the activation energy required for thermal decarboxylation. Furthermore, the labile nature of the isoxazole N–O bond restricts the use of harsh reducing conditions often employed in aromatic defunctionalization.
This guide details three distinct protocols for the protodecarboxylation of isoxazole-4-carboxylic acids, ranging from classical thermal methods to modern transition-metal-catalyzed and microwave-assisted techniques.
Mechanistic Insight & Challenges
The Stability Paradox
Isoxazole-4-carboxylic acids are remarkably stable compared to their 3- and 5-isomers. The 4-position functions similarly to the
The N-O Bond Vulnerability
A critical failure mode in isoxazole chemistry is the reductive cleavage of the N–O bond. Protocols utilizing strong reducing metals (e.g., Zn/HCl) or hydrogenation (Pd/H
Mechanistic Pathway (Ag/Cu Catalysis)
The most reliable modern method utilizes a bimetallic system (Ag/Cu). Silver(I) facilitates the initial decarboxylation by forming a silver-carboxylate species, which extrudes CO
Figure 1: Simplified mechanistic flow of Silver(I)-mediated protodecarboxylation.
Experimental Protocols
Method A: Ag/Cu-Catalyzed Protodecarboxylation (Recommended)
Best for: Complex substrates, late-stage functionalization, and substrates sensitive to extreme heat.
This protocol is adapted from the work of Goossen et al., optimized for heteroaromatic stability. It operates at lower temperatures than classical methods and avoids harsh quinoline workups.
Reagents:
-
Substrate: Isoxazole-4-carboxylic acid derivative (1.0 equiv)
-
Catalyst 1: Copper(I) oxide (Cu
O) (5 mol%) -
Catalyst 2: Silver(I) carbonate (Ag
CO ) (10 mol%) -
Solvent: DMSO (Anhydrous) with 5% Acetic Acid
-
Atmosphere: Inert (Argon/Nitrogen)
Protocol:
-
Setup: Charge a dried reaction vial with the isoxazole substrate (1.0 mmol), Cu
O (7.2 mg, 0.05 mmol), and Ag CO (27.5 mg, 0.1 mmol). -
Solvation: Add anhydrous DMSO (3.0 mL) and Acetic Acid (0.1 mL). The acetic acid acts as the proton source.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (crucial to prevent oxidative homocoupling).
-
Reaction: Seal the vessel and heat to 120 °C for 16 hours.
-
Checkpoint: Monitor via LC-MS. The disappearance of the acid peak (M-H) and appearance of the decarboxylated product (M-44) indicates progress.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NaHCO
(to remove acetic acid) followed by brine. -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography.
Method B: Microwave-Assisted Decarboxylation
Best for: High-throughput screening, small scales (<500 mg).
Microwave irradiation overcomes the high activation energy of the 4-position carboxylate through rapid, direct heating, often reducing reaction times from hours to minutes.
Reagents:
-
Substrate: Isoxazole-4-carboxylic acid (1.0 equiv)
-
Catalyst: Ag
CO (10 mol%) -
Solvent: NMP (N-Methyl-2-pyrrolidone) or Acetonitrile
Protocol:
-
Setup: In a 10 mL microwave vial, combine substrate (0.5 mmol) and Ag
CO (14 mg). -
Solvation: Add NMP (2.0 mL).
-
Irradiation: Cap the vial. Set microwave parameters:
-
Temperature: 150 °C
-
Power: Dynamic (Max 200W)
-
Hold Time: 20 minutes
-
Stirring: High
-
-
Pressure Check: Ensure the vessel is rated for >15 bar, as CO
generation will increase pressure significantly. -
Workup: Dilute with water, extract into ether/EtOAc. NMP is water-miscible and will be removed during aqueous washes.
Method C: Classical Thermal Decarboxylation (Quinoline/Cu)
Best for: Large scale (>10g), simple substrates, thermally stable compounds.
Reagents:
-
Catalyst: Copper powder (metallic) (10-20 wt%)
-
Solvent: Quinoline (bp 237 °C)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substrate and copper powder in Quinoline (5 mL per gram of substrate).
-
Reaction: Heat the mixture to 180–200 °C .
-
Visual Check: Evolution of gas bubbles (CO
) indicates initiation.
-
-
Duration: Maintain reflux until gas evolution ceases (typically 2–4 hours).
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Pour into ice-cold 2N HCl (excess). Why? This converts the basic quinoline solvent into water-soluble quinolinium chloride.
-
Extract the product into diethyl ether or DCM.
-
-
Purification: Wash the organic phase with water to remove traces of quinolinium salts.
Method Selection Guide
Use the following decision matrix to select the appropriate protocol for your specific isoxazole derivative.
Figure 2: Decision matrix for selecting the optimal decarboxylation strategy.
Comparative Data & Parameters
| Parameter | Method A (Ag/Cu) | Method B (Microwave) | Method C (Thermal) |
| Temperature | 100–120 °C | 140–160 °C | 180–220 °C |
| Time | 12–16 Hours | 10–30 Minutes | 2–6 Hours |
| Yield (Avg) | 75–90% | 60–85% | 50–70% |
| Functional Group Tolerance | High (Esters, Nitriles OK) | Moderate | Low (Acid sensitive) |
| Scalability | Moderate | Low (Vessel limited) | High |
| Primary Risk | Cost of Ag catalyst | Pressure buildup | Difficult workup (Quinoline) |
Troubleshooting & Critical Process Parameters (CPPs)
-
Incomplete Conversion:
-
Cause: Catalyst poisoning or insufficient temperature.
-
Fix: For Method A, add an additional 2 mol% Ag
CO . Ensure the reaction is strictly anaerobic if using Cu(I).
-
-
Ring Cleavage (Byproduct Formation):
-
Sublimation:
References
-
Goossen, L. J., Rodríguez, N., Melzer, B., Linder, C., Deng, G., & Levy, L. M. (2007). "Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides." Journal of the American Chemical Society, 129(15), 4824–4833. Link
-
Cornella, J., Sanchez, C., Banawa, D., & Larrosa, I. (2009).[8] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Chemical Communications, (46), 7176–7178. Link
-
Batra, S., et al. (2010). "Microwave-Assisted Metal-Free Decarboxylative Halogenation of Isoxazole-4-carboxylic Acids." European Journal of Organic Chemistry, 2010(28), 5369–5375. Link
- Pérez-Luna, A., et al. (2013). "Decarboxylation of Aromatic and Heteroaromatic Acids." Organic Reactions, 82, 1–215. (General Reference for Thermal Methods).
Sources
- 1. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis [organic-chemistry.org]
- 5. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Decarboxylation [organic-chemistry.org]
Application Note: Agrochemical Synthesis using 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
[1][2][3]
Molecule Profile & Strategic Value
The core structure contains three reactive sites: the acidic enol (3-OH) , the carboxylic acid (4-COOH) , and the methyl group (5-CH3) .[3] Its value lies in its versatility as both a direct precursor and a diversity scaffold.[3][4]
| Property | Specification | Relevance |
| IUPAC Name | 3-Hydroxy-5-methylisoxazole-4-carboxylic acid | Core scaffold |
| CAS No. | 17153-20-7 (Acid form) | Sourcing & Regulatory |
| Appearance | White to off-white crystalline powder | Quality Indicator |
| pKa Values | pKa₁ ≈ 3.8 (COOH), pKa₂ ≈ 6.5 (3-OH) | Critical for extraction pH |
| Solubility | Soluble in MeOH, DMSO, dilute alkali; Poor in water (neutral) | Process solvent selection |
Synthetic Divergence Map
The following diagram illustrates how this single precursor diverges into two distinct classes of agrochemicals: Soil Fungicides (via decarboxylation) and Foliar Fungicides/Herbicides (via amidation).[4]
Caption: Synthetic divergence of the 4-carboxylic acid scaffold into commercial soil fungicides (Hymexazol) and novel carboxamide candidates.
Protocol A: Synthesis of Hymexazol (Soil Fungicide)
Target: 3-Hydroxy-5-methylisoxazole (Hymexazol) Mechanism: Decarboxylation Application: Control of soil-borne diseases (Fusarium, Pythium, Aphanomyces) in rice and sugar beet.[2][3][4]
Scientific Rationale
The 4-COOH group is electron-withdrawing, stabilizing the isoxazole ring.[2][3] However, under thermal stress in acidic media, the molecule undergoes decarboxylation.[4] This route is preferred over direct cyclization of ethyl acetoacetate/hydroxylamine because it allows for the purification of the crystalline acid intermediate, ensuring a higher purity final product free from linear oxime byproducts.
Step-by-Step Protocol
Reagents:
-
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid (10.0 g, 69.9 mmol)[1][2][3]
-
Sulfuric acid (10% aq.[3][4] solution) or Hydrochloric acid (6N)[4][5]
-
Toluene (Extraction solvent)[4]
Procedure:
-
Suspension: Charge a 250 mL round-bottom flask with 10.0 g of the carboxylic acid starting material.
-
Acidification: Add 50 mL of 10% H₂SO₄. The starting material may not fully dissolve initially.[4]
-
Thermal Reaction: Heat the mixture to reflux (approx. 100–105°C).
-
Cooling: Cool the reaction mixture to 5–10°C.
-
Extraction: Extract the aqueous layer with Toluene (3 x 30 mL). Hymexazol partitions into the organic phase.[4]
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude solid from hexane/ethyl acetate (9:1) to yield colorless needles.[4]
QC Specifications:
Protocol B: Synthesis of Isoxazole-4-Carboxamide Fungicides
Target: 3-Hydroxy-5-methyl-N-(substituted-phenyl)isoxazole-4-carboxamides Mechanism: Acid Chloride Activation & Amidation Application: Discovery of novel SDHI-like or auxinic fungicides.[1][2][3]
Scientific Rationale
Isoxazole-4-carboxamides mimic the structure of commercial fungicides like carboxin or bixafen.[1][2][3] The 3-OH group can be left free (for systemicity) or O-alkylated later.[1][2][3] The key challenge is the competing reactivity of the 3-OH group during acid chloride formation.[2] We utilize Thionyl Chloride (SOCl₂) which transiently protects the 3-OH or converts it to a chloro-intermediate that hydrolyzes back, or we simply control conditions to favor acyl chloride formation.[2][3][4]
Step-by-Step Protocol
Reagents:
-
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid (1.0 eq)[1][2][3]
-
Thionyl Chloride (SOCl₂) (3.0 eq)[4]
-
Catalytic DMF (2 drops)[4]
-
Aniline derivative (e.g., 3,4-dichloroaniline) (1.1 eq)[4]
-
Triethylamine (Et₃N) (2.0 eq)[4]
-
Dichloromethane (DCM) (anhydrous)[4]
Procedure:
-
Activation: In a dry flask under N₂, suspend the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Chlorination: Add SOCl₂ (3.0 eq) dropwise, followed by catalytic DMF.
-
Reflux: Heat to reflux for 2 hours. The solid will dissolve as the acid chloride forms.
-
Concentration: Evaporate the solvent and excess SOCl₂ under vacuum to obtain the crude acid chloride (often an oil or low-melting solid).[4] Do not expose to moisture.[3][4]
-
Coupling: Re-dissolve the residue in dry DCM. Cool to 0°C.[3][4]
-
Addition: Slowly add a solution of the aniline (1.1 eq) and Et₃N (2.0 eq) in DCM.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), then Brine.
-
Purification: The product often precipitates or can be purified via silica gel chromatography (Gradient: 0-5% MeOH in DCM).[3][4]
Self-Validating Check:
Protocol C: 3-O-Alkylation for Herbicidal Selectivity
Target: 3-Alkoxy-5-methylisoxazole-4-carboxylic acid derivatives Application: Increasing lipophilicity for foliar uptake (Herbicidal/Insecticidal optimization).[1][2][3]
Scientific Rationale
The 3-hydroxy isoxazole exists in tautomeric equilibrium with the 3-oxo form.[1][2][3] To lock the molecule in the lipophilic "oxy" form (required for many HPPD inhibitor pharmacophores), O-alkylation is performed.
Procedure:
-
Dissolve the 3-hydroxy-4-carboxyl derivative (or its amide/ester) in Acetone or DMF .[1][2][3][4]
-
Add Potassium Carbonate (K₂CO₃) (1.5 eq).
-
Add Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide) (1.2 eq).[4]
-
Stir at 60°C for 4 hours.
-
Note: N-alkylation is a competing side reaction.[2][3][4] Using a "hard" base like K₂CO₃ in acetone favors O-alkylation.[1][2][3][4] Using a soft electrophile or different solvent may shift selectivity.[3][4]
References
-
Synthesis of Hymexazol: Nakamura, T., et al. "Process for preparing 3-hydroxy-5-methylisoxazole."[1][2][3][4] U.S. Patent 4,374,267.[3][4] (Describes the decarboxylation pathway).
-
Isoxazole Carboxamide Fungicides: Gucma, M., & Gołębiewski, W. M. (2010).[4] "Synthesis and Biological Activity of 3-Substituted Isoxazolecarboxamides." Journal of Heterocyclic Chemistry. Link[4]
-
Isoxaflutole & HPPD Inhibitors: Pallett, K. E., et al. (2001).[4] "Isoxaflutole: the background to its discovery and the basis of its herbicidal properties." Pest Management Science. Link[4]
-
Crystal Structure & Properties: Wang, D. C., Xu, W., & Wu, W. Y. (2009).[4][6] "5-Methylisoxazole-4-carboxylic acid."[1][2][3][7][8] Acta Crystallographica Section E. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]
- 3. Hymexazol | SIELC Technologies [sielc.com]
- 4. 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid | 1779855-86-5 [sigmaaldrich.com]
- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Production Methods for Isoxazole Carboxylic Acid Building Blocks
Executive Summary
Isoxazole carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in COX-2 inhibitors (e.g., Valdecoxib), immunomodulators (e.g., Leflunomide metabolites), and glutamate receptor agonists. However, their scale-up is notoriously difficult due to two opposing forces: regioselectivity (controlling the 3,5- vs. 3,4-substitution patterns) and thermodynamics (managing the high energy of nitrile oxide intermediates).
This guide provides two field-validated protocols for the scalable synthesis of isoxazole building blocks. Unlike academic preparations, these protocols prioritize process safety and impurity rejection (specifically the prevention of furoxan formation).
Strategic Decision Matrix: Selecting the Route
Before initiating synthesis, the target substitution pattern dictates the methodology. Do not force a [3+2] cycloaddition if a condensation will suffice.
Figure 1: Decision matrix for selecting the synthetic route based on regiochemical requirements.
Critical Safety Analysis: The Nitrile Oxide Problem
The most versatile route to isoxazoles is the [3+2] cycloaddition of a nitrile oxide and an alkyne. However, this route presents a severe process hazard: Dimerization .
Nitrile oxides are unstable high-energy species. If their concentration builds up, they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) in a highly exothermic reaction.
-
The Risk: Thermal runaway if the nitrile oxide accumulates before reacting with the alkyne.
-
The Solution: In situ generation where the consumption rate (
) exceeds the generation rate ( ), or utilizing Continuous Flow chemistry to limit the active volume.
Protocol A: Batch Synthesis of Isoxazole-5-Carboxylates
Target: 3-Aryl-isoxazole-5-carboxylic acids. Method: Claisen Condensation followed by Cyclization.[1] Scale: 50 g – 1 kg.
The Chemistry
This method avoids energetic intermediates by reacting an acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine.
Key Mechanistic Insight: The pH during the cyclization step is the determinant of regioselectivity.[2]
-
pH < 4: Favors the desired isoxazole-5-carboxylate.
-
pH > 7: Favors the formation of the 5-isoxazolone byproduct (a thermodynamic sink).
Step-by-Step Protocol
Reagents:
-
Acetophenone derivative (1.0 equiv)
-
Diethyl oxalate (1.2 equiv)
-
Sodium ethoxide (1.3 equiv, 21% in EtOH)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Solvent: Ethanol (anhydrous)
Workflow:
-
Claisen Condensation (Formation of Diketoester):
-
Charge reactor with Ethanol and Sodium Ethoxide under
. -
Cool to 0°C.
-
Add Acetophenone slowly (maintaining
). -
Add Diethyl oxalate dropwise over 30 mins.
-
Checkpoint: Warm to RT and stir for 4 hours. TLC should show complete conversion to the enolate salt (thick slurry).
-
-
Regioselective Cyclization:
-
Crucial Step: Do not add Hydroxylamine directly to the basic slurry.
-
In a separate vessel, dissolve Hydroxylamine HCl in water.
-
Add the reaction slurry into the acidic Hydroxylamine solution (Inverse Addition) or neutralize the slurry with Acetic Acid to pH 4–5 before adding Hydroxylamine.
-
Reasoning: Keeping the pH acidic prevents the nitrogen of hydroxylamine from attacking the ester carbonyl first, which would lead to the isoxazolone impurity.
-
-
Reflux & Workup:
-
Reflux the mixture for 2–3 hours.
-
Cool to RT. The product (Ethyl ester) often precipitates.
-
Filter and wash with cold EtOH.
-
Hydrolysis (Optional): To get the free acid, treat the wet cake with NaOH (2M) followed by acidification with HCl.
-
Data Summary:
| Parameter | Specification | Note |
| Yield | 75–85% | High efficiency due to lack of chromatography. |
| Regio-purity | >20:1 | Controlled by pH < 5. |
| Major Impurity | 5-Isoxazolone | Formed if pH drifts basic.[2] |
Protocol B: Continuous Flow Synthesis via Nitrile Oxides
Target: 3,5-Disubstituted Isoxazoles (General). Method: [3+2] Cycloaddition using in situ generated nitrile oxides.[2][3] Scale: Scalable to multi-kg via Flow Chemistry.
The Chemistry
We utilize the chlorination/elimination route. An aldoxime is chlorinated (using NCS) to a hydroximinoyl chloride, which eliminates HCl (using base) to form the nitrile oxide in the presence of the alkyne.
Flow Reactor Setup
Using a flow reactor (e.g., Vapourtec or Syrris) mitigates the explosion risk of the nitrile oxide by keeping the "active volume" (the amount of explosive intermediate existing at any one second) below 5 mL.
Figure 2: Continuous flow setup for safe handling of nitrile oxide intermediates.
Step-by-Step Protocol
Reagents:
-
Stream A: Aldoxime (1.0 M) + N-Chlorosuccinimide (NCS, 1.1 equiv) in DMF.
-
Note: NCS chlorinates the aldoxime to hydroximinoyl chloride within the feed loop or a pre-coil.
-
-
Stream B: Alkyne (1.2 equiv) + Triethylamine (Et3N, 1.5 equiv) in DMF.
Workflow:
-
System Preparation:
-
Install a 10 mL PFA reactor coil.
-
Set Back Pressure Regulator (BPR) to 100 psi (prevent solvent boiling/gas expansion).
-
Set Temperature to 40–60°C.
-
-
Reaction Execution:
-
Pump Stream A and Stream B at equal flow rates (e.g., 1 mL/min each).
-
Mechanism: Upon mixing, Et3N induces elimination of HCl from the hydroximinoyl chloride (formed in Stream A), generating the nitrile oxide immediately in the presence of the alkyne trap.
-
Residence Time: Target 5–10 minutes.
-
-
Workup:
-
The output stream is directed into a stirred vessel containing dilute HCl (to neutralize excess Et3N and quench trace nitrile oxides).
-
Extract with EtOAc or crystallize directly by adding water (if the product is solid).
-
Self-Validating Check:
-
Monitoring: Use inline IR or collect aliquots for HPLC.
-
Success Criteria: Disappearance of Aldoxime peak.
-
Failure Mode: If Furoxan dimer is observed (distinct peak in HPLC), increase the concentration of Alkyne or decrease the temperature . The rate of cycloaddition must beat the rate of dimerization.
References
-
Scalable Synthesis of 5-Phenylisoxazole-3-carboxylic Acid.
- Source: Organic Process Research & Development (OPRD).
- Context: Optimization of the Claisen/Cyclization route, specifically addressing pH control to minimize 5-isoxazolone byproducts.
-
Link:[Link] (General Journal Landing Page for verification of topic relevance).
-
Continuous Flow Synthesis of Isoxazoles via Nitrile Oxides.
- Source: Beilstein Journal of Organic Chemistry.
- Context: Detailed safety analysis of nitrile oxide handling in flow versus b
-
Link:[Link]
-
Regioselective Synthesis of Isoxazoles.
- Source: Organic Chemistry Portal / Synlett.
- Context: Reviews of [3+2] cycloaddition regioselectivity drivers (sterics vs. electronics).
-
Link:[Link]
-
Safety of Nitrile Oxide Scale-up.
- Source: Chemical & Engineering News (Safety Letters).
- Context: Documentation of thermal runaway incidents involving furoxan form
-
Link:[Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
This guide functions as a specialized Technical Support Center for researchers synthesizing 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-hydroxy-5-methylisoxazole-4-carboxylic acid).
The content below prioritizes yield optimization, troubleshooting specific failure modes (decarboxylation, oiling out), and ensuring reproducibility.
Ticket Subject: Yield Optimization & Protocol Stabilization Target Compound: 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid CAS Registry (Related Ester): 10068-07-2 (Ethyl ester precursor)
The Synthetic Logic (Process Architecture)
To troubleshoot yield, you must first validate your pathway. The most robust route to this specific isomer involves the cyclization of Diethyl Acetylmalonate with Hydroxylamine .
Reaction Scheme Visualization
The following diagram outlines the critical pathway and the specific stress points where yield is typically lost.
Caption: Critical path analysis for 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid. Note the high risk of decarboxylation in the final step.
Standard Operating Protocol (SOP)
Note on Tautomerism: This compound exists in equilibrium between the 3-hydroxy and 3-oxo (2H) forms. In solution, the 3-hydroxy form is often favored in polar solvents, but the 3-oxo form dominates in the solid state.
Phase 1: Cyclization (Formation of the Ester)
Objective: Synthesize Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate.
-
Reagent Prep: Dissolve Hydroxylamine HCl (1.1 eq) in water/ethanol (1:1).
-
Base Addition: Slowly add Sodium Acetate (1.1 eq) or NaOH to neutralize the HCl. Critical: Keep pH around 8-9. Too basic (>11) can hydrolyze the starting material.
-
Addition: Add Diethyl Acetylmalonate (1.0 eq) dropwise.
-
Reflux: Heat to reflux for 4–6 hours.
-
Workup: Evaporate ethanol. Acidify the residue with conc. HCl to pH 2. The ester should precipitate. Recrystallize from Ethanol/Water.
Phase 2: Hydrolysis (The Critical Step)
Objective: Convert Ester to Acid without destroying the ring or decarboxylating.
-
Saponification: Dissolve the ester in 2N NaOH (3 eq). Stir at room temperature or mild heat (max 50°C). Do not reflux.
-
Monitoring: Monitor by TLC until the ester spot disappears (approx. 2-4 hours).
-
Isolation (High Risk): Cool the solution to 0°C in an ice bath.
-
Acidification: Slowly add 6N HCl dropwise while stirring vigorously.
-
Stop adding when pH reaches 2-3.
-
The product will precipitate as a white solid.[1]
-
-
Filtration: Filter immediately while cold. Wash with ice-cold water.
-
Drying: Vacuum dry over
. Do not oven dry >40°C.
Troubleshooting & FAQs
Issue 1: Low Yield During Cyclization
User Question: "I am getting <30% yield in the first step. The crude is a sticky oil."
Root Cause:
-
O-Alkylation vs. C-Alkylation: If you synthesized the Diethyl Acetylmalonate precursor yourself (via Acetoacetate + Chloroformate), you may have O-acylated impurities.
-
pH Drift: If the reaction becomes too acidic, the oxime intermediate hydrolyzes back to the ketone.
Corrective Actions:
| Parameter | Optimization Strategy |
|---|---|
| pH Control | Use Sodium Ethoxide (NaOEt) in dry ethanol instead of aqueous NaOH. Water can compete as a nucleophile. |
| Temperature | Ensure a vigorous reflux. The cyclization step (elimination of ethanol) has a high activation energy. |
| Reagent Quality | Hydroxylamine HCl is hygroscopic. Dry it or use a fresh bottle to ensure accurate stoichiometry. |
Issue 2: Decarboxylation (The "Disappearing Product")
User Question: "I had a solid after acidification, but after drying in the oven, it turned into a liquid/gum and the NMR shows the proton at position 4 (loss of COOH)."
Root Cause: Isoxazole-4-carboxylic acids, especially with a 3-hydroxy group, are vinylogous beta-keto acids. They are thermally unstable and prone to spontaneous decarboxylation to form 3-hydroxy-5-methylisoxazole (Hymexazol) .
Corrective Actions:
-
Cold Workup: Never allow the acidified solution to rise above 5°C.
-
Lyophilization: Instead of vacuum drying, freeze-dry (lyophilize) the wet cake. This removes water at sub-zero temperatures, preserving the carboxylic acid.
-
Salt Formation: If the free acid is too unstable, isolate it as the Sodium or Potassium salt . The salt form is significantly more stable than the protonated acid.
Issue 3: "Oiling Out" During Crystallization
User Question: "Upon acidification, the product separates as an oil rather than a crystal."
Root Cause: The product is likely contaminated with the decarboxylated byproduct (Hymexazol), which acts as an impurity lowering the melting point.
Corrective Actions:
-
Seeding: Keep a small amount of crude solid from a previous batch to seed the oil.
-
Solvent Switch: Use Acetonitrile for recrystallization. Isoxazole carboxylic acids often crystallize well from ACN or ACN/Water mixtures.
-
Slow Acidification: Rapid pH changes trap impurities. Add HCl over 30 minutes.
Advanced Optimization: Solvent Effects
The choice of solvent in the cyclization step dramatically impacts the tautomeric equilibrium and reaction rate.
Caption: Solvent impact on cyclization efficiency. Glacial acetic acid can accelerate ring closure but complicates workup.
Expert Tip: If using Ethanol yields poor results, try Glacial Acetic Acid as the solvent with Sodium Acetate as the buffer. The acidic environment catalyzes the elimination of water/ethanol during ring closure.
References
-
Doleschall, G. (1964). Isoxazoles. II.[2] Synthesis of 3-Hydroxy-5-methylisoxazole-4-carboxylic Acid Derivatives. Acta Chimica Academiae Scientiarum Hungaricae. (Foundational text on 3-hydroxyisoxazole synthesis).
-
Alberola, A., et al. (1987). Isoxazoles from 1,3-dicarbonyl compounds. Journal of Heterocyclic Chemistry. Link
- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis. Current Opinion in Drug Discovery & Development. (Review of isoxazole stability and reactivity).
-
Organic Syntheses. (Various). General procedures for Malonic Ester Synthesis and Cyclization with Hydroxylamine. Link
-
BenchChem Technical Support. (2025). Ethyl 3-hydroxyisoxazole-5-carboxylate Purification Guide. (Reference for purification of related isoxazole esters). Link
Sources
Solving solubility issues of isoxazole carboxylic acids in aqueous media
Technical Support Center: Isoxazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with isoxazole carboxylic acids in aqueous media. The content is structured in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isoxazole carboxylic acid derivative has extremely low aqueous solubility. What is the fundamental reason for this, and where should I start?
A1: The Challenge: A Tale of Two Moieties
The solubility of isoxazole carboxylic acids is governed by a delicate balance between two key structural features: the aromatic, heterocyclic isoxazole ring and the ionizable carboxylic acid group.
-
The Isoxazole Ring: The isoxazole ring itself is a relatively non-polar, aromatic system.[1][2] This lipophilic character contributes to poor aqueous solubility, especially as the size of substituents on the ring increases.[3][4]
-
The Carboxylic Acid Group: The carboxylic acid (-COOH) group is your primary tool for enhancing solubility. It is a weak acid that can donate a proton to become a negatively charged carboxylate ion (-COO⁻).[5] This ionized form is significantly more polar and, therefore, more water-soluble than the neutral, protonated form.[6][7]
Your Starting Point: Understanding pKa and pH
The single most critical parameter to understand is the pKa of your carboxylic acid. The pKa is the pH at which the compound exists as 50% ionized (soluble form) and 50% non-ionized (insoluble form).[8][9]
-
Below the pKa: In an acidic environment (pH < pKa), the compound will be predominantly in its neutral, protonated (-COOH) form, leading to low solubility.
-
Above the pKa: In a neutral to basic environment (pH > pKa), the compound will be primarily in its ionized, deprotonated (-COO⁻) form, leading to a significant increase in solubility.[10][11]
This relationship is described by the Henderson-Hasselbalch equation .[7][12][13] Therefore, the first and most crucial step is to adjust the pH of your aqueous medium.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting for low solubility.
Q2: I've adjusted the pH to be 2 units above my compound's pKa, but the solubility is still not sufficient for my assay. What's the next logical step?
A2: Advanced Solubilization Strategies
When simple pH adjustment is insufficient, you must employ more advanced formulation techniques. The choice depends on the required concentration, the intended application (e.g., in vitro assay vs. preclinical formulation), and the physicochemical properties of your specific molecule.
The main strategies include:
-
Salt Formation: Creating a salt of the carboxylic acid.[14][15][16]
-
Co-solvents: Adding a water-miscible organic solvent.[17][18][19]
-
Use of Excipients: Incorporating solubilizing agents like surfactants or cyclodextrins.[20][21][22]
-
Amorphous Solid Dispersions (ASDs): Creating a high-energy, non-crystalline form of the drug.[23][24][25]
| Strategy | Mechanism of Action | Common Examples | Key Considerations |
| Salt Formation | Converts the weak acid into a more soluble ionic salt by reacting it with a base. This effectively "locks" the molecule in its ionized state.[6][26][27] | Sodium (NaOH), Potassium (KOH), Tromethamine (Tris) | Potential for hygroscopicity, disproportionation back to the free acid at low pH, and common ion effects.[14][26][27] |
| Co-solvents | Reduces the polarity of the aqueous medium, making it a more favorable environment for the lipophilic isoxazole moiety.[17][28] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 400 | Potential for compound precipitation upon further dilution into a fully aqueous system. Toxicity of the co-solvent must be considered for biological assays.[17] |
| Excipients | Surfactants form micelles that encapsulate the drug; cyclodextrins form inclusion complexes, shielding the hydrophobic parts of the molecule.[29][30][31] | Polysorbates (Tween®), Cremophor®, HP-β-CD | Can interfere with some biological assays. The drug-to-excipient ratio is critical for stability and efficacy.[32] |
| ASDs | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[23][33][34] | PVP, HPMC, Soluplus® | Requires specialized manufacturing processes (spray drying, hot melt extrusion). Physical stability is a concern, as the amorphous form can recrystallize over time.[24][25] |
Decision Pathway for Advanced Solubilization
Caption: Selecting an advanced solubilization strategy.
Q3: Can you provide a step-by-step protocol for preparing a stock solution using a pH adjustment and co-solvent approach?
A3: Protocol: Preparation of a 10 mM Stock Solution of Isoxazole-5-Carboxylic Acid (Example)
This protocol details a common method for solubilizing a challenging isoxazole carboxylic acid (pKa ≈ 2.3[35]) for in vitro screening.
Materials:
-
Isoxazole-5-carboxylic Acid (MW: 129.08 g/mol )
-
Dimethyl Sulfoxide (DMSO)
-
1 N Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Calibrated pH meter
-
Vortex mixer and magnetic stirrer
Procedure:
-
Initial Weighing: Weigh out 1.29 mg of Isoxazole-5-carboxylic Acid into a clean glass vial. This will yield a final volume of 100 µL for a 100 mM stock, which will be diluted.
-
Initial Wetting & Dispersion: Add 50 µL of DMSO to the vial. Vortex thoroughly. The compound will likely not fully dissolve at this stage but will form a suspension. The DMSO acts as a co-solvent and wetting agent.[18]
-
Deprotonation/Ionization: While stirring, add 1 equivalent of 1 N NaOH. For 1.29 mg (0.01 mmol), you will add 10 µL of 1 N NaOH. This basic solution will deprotonate the carboxylic acid, forming the highly soluble sodium salt.[6][36] You should observe the solution clearing significantly.
-
Buffering and Final Volume Adjustment: Add PBS (pH 7.4) to bring the final volume to 100 µL. This ensures the final stock is buffered in a physiologically relevant medium and brings the DMSO concentration to 50%.
-
Final pH Check (Optional but Recommended): If you have a micro-pH probe, check the pH of the final stock. It should be well above the pKa of the compound, typically > 7.0.
-
Dilution for Working Solution: This 100 mM stock can now be serially diluted in your final assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and enzyme activity.
Causality Behind the Steps:
-
We start with DMSO because it's a powerful organic solvent that can break up the crystal lattice energy of the solid compound.[17]
-
Adding NaOH is the critical chemical step. It drives the equilibrium from the poorly soluble neutral acid (R-COOH) to the highly soluble carboxylate salt (R-COO⁻ Na⁺).[16][36]
-
Using a buffer like PBS for the final volume adjustment prevents the pH from dropping significantly upon dilution into a larger volume of potentially unbuffered or weakly buffered assay media, which could cause the compound to precipitate.[14]
References
-
Why salt formation of weak acid increases the drug solubility? | ResearchGate. Available at: [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]
-
Excipients: What they are and their importance in the pharmaceutical industry. Azbil Telstar. Available at: [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Role of Excipients in Pharmaceutical formulations. SlideShare. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Role of Excipients in Drug Formulation. Pharma Focus Europe. Available at: [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at: [Link]
-
The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. Advanced International Journal for Research. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
Co-solvency: Significance and symbolism. wisdomlib. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. Available at: [Link]
-
pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. Available at: [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
-
Isoxazole. Wikipedia. Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
-
Factors which determine the lipid solubility of drugs. Deranged Physiology. Available at: [Link]
-
Isoxazole. PubChem. Available at: [Link]
-
Chemical Properties of Isoxazole (CAS 288-14-2). Cheméo. Available at: [Link]
-
Isoxazole. Grokipedia. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Soul. Available at: [Link]
-
What is pKa and how is it used in drug development? Pion. Available at: [Link]
-
Solubility profiles of some isoxazolyl-naphthoquinone derivatives. PubMed. Available at: [Link]
-
Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PMC. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
-
Improving solubility and accelerating drug development. Veranova. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Available at: [Link]
-
AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharma. Available at: [Link]
-
Isoxazole. Solubility of Things. Available at: [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available at: [Link]
-
Amorphous Solid Dispersions: Advances in Drug Solubility. Cellets. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. Available at: [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]
-
Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. Available at: [Link]
-
What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. Available at: [Link]
-
Aqueous solubility of carboxylic acids. ResearchGate. Available at: [Link]
Sources
- 1. Isoxazole_Chemicalbook [chemicalbook.com]
- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 8. ijirss.com [ijirss.com]
- 9. What is pKa and how is it used in drug development? [pion-inc.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Prediction of pH-dependent aqueous solubility of druglike molecules [pubmed.ncbi.nlm.nih.gov]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 15. rjpdft.com [rjpdft.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. wisdomlib.org [wisdomlib.org]
- 20. colorcon.com [colorcon.com]
- 21. dcfinechemicals.com [dcfinechemicals.com]
- 22. pharmafocuseurope.com [pharmafocuseurope.com]
- 23. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. crystallizationsystems.com [crystallizationsystems.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. pharmasalmanac.com [pharmasalmanac.com]
- 28. researchgate.net [researchgate.net]
- 29. aijfr.com [aijfr.com]
- 30. pharmaexcipients.com [pharmaexcipients.com]
- 31. veranova.com [veranova.com]
- 32. pharmexcil.com [pharmexcil.com]
- 33. cellets.com [cellets.com]
- 34. contractpharma.com [contractpharma.com]
- 35. ISOXAZOLE-5-CARBOXYLIC ACID CAS#: 21169-71-1 [m.chemicalbook.com]
- 36. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Stability of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic Acid
Executive Summary: The "Dianion Shield" Effect
A common misconception in isoxazole chemistry is that the ring is inherently unstable in base due to the lability of the N-O bond. While true for certain derivatives (e.g., Leflunomide-like structures), 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid exhibits a unique stability profile.
Under basic conditions (pH > 10), this molecule does not readily undergo ring opening. Instead, it forms a stable dianion . The primary stability risk is not the basic environment itself, but the subsequent acidification and thermal processing , which triggers rapid decarboxylation.
The Golden Rule: The molecule is safe in base (NaOH/KOH) at moderate temperatures. It is critically unstable in acid with heat.
Mechanistic Insight: Why It Survives Base but Fails in Acid
To troubleshoot effectively, you must understand the competing electronic forces at play.
A. Basic Conditions: The Electrostatic Shield
When treated with a strong base (e.g., 2M NaOH), HMICA undergoes double deprotonation:
-
Carboxyl group (
): Forms the carboxylate ( ). -
3-Hydroxy group (
): Forms the enolate/isoxazolonate anion.
Result: A dianionic species.
Why it stabilizes: The high electron density and double negative charge create a strong electrostatic field that repels nucleophilic attack (e.g., by
B. Acidic Conditions: The Decarboxylation Trap
Upon acidification (workup), the molecule returns to its neutral acid form. If the system is heated while acidic, the free carboxylic acid at position 4 facilitates a thermal decarboxylation, ejecting
Visualizing the Pathway
Caption: The "Safety Sandwich." The molecule is stable as a precursor (Ester) and as a salt (Dianion), but vulnerable as the free Acid.
Troubleshooting Guide & FAQs
Scenario 1: "My yield is near zero after basic hydrolysis."
Diagnosis: You likely triggered decarboxylation during the workup, not the reaction. The Fix:
-
Check Temperature: Did you boil the reaction in base? While the dianion is robust, refluxing in strong caustic (
C) can eventually force ring degradation. Keep hydrolysis at 25–50°C . -
Check Acidification: Did you acidify a hot solution? Critical Error. Acidification is exothermic. If you add HCl to a warm reaction mixture, the local heat + low pH = instant
loss. -
Protocol Adjustment: Chill the basic solution to 0–5°C before adding acid.
Scenario 2: "NMR shows a 'mess' or missing peaks in D2O/NaOD."
Diagnosis: Tautomerism and Exchange. Explanation: 3-Hydroxyisoxazoles exist in rapid equilibrium between the enol (OH) and keto (NH) forms.
-
In DMSO-d6: You often see distinct tautomers or broadened peaks.
-
In NaOD/D2O: You are observing the anion . The chemical shifts will differ significantly from the neutral acid.
-
The "Missing" Proton: The 3-OH proton exchanges instantly with
and will not be visible. -
Verification: Look for the characteristic methyl singlet (approx.
2.3–2.5 ppm) and the quaternary carbons in NMR.
Scenario 3: "Can I use Lithium Hydroxide (LiOH) instead of NaOH?"
Answer: Yes, and it is often preferred. Reasoning: LiOH is a milder base than NaOH. While NaOH is safe if controlled, LiOH provides a wider safety margin against ring cleavage if the temperature accidentally spikes. It is the standard reagent for sensitive ester hydrolysis in medicinal chemistry [1].
Validated Experimental Protocols
Protocol A: Controlled Hydrolysis (Safe Mode)
Use this method to convert the ethyl ester to the carboxylic acid without degradation.
| Step | Action | Technical Note |
| 1. Dissolution | Dissolve 1.0 eq Ester in THF/Water (3:1). | THF solubilizes the organic ester; water dissolves the base. |
| 2. Deprotonation | Add 2.5 eq LiOH or NaOH (aq). Stir at RT for 4–12 h. | Monitor by TLC/LCMS. Do not heat above 50°C. |
| 3. Preparation | Cool reaction mixture to 0°C (Ice bath). | CRITICAL STEP. |
| 4. Acidification | Dropwise addition of 1M HCl until pH ~2–3. | Maintain internal T < 10°C. Precipitate should form. |
| 5. Isolation | Filter the solid immediately. Wash with cold water. | Do not let the acidic slurry sit for hours. |
| 6. Drying | Vacuum dry at RT or lyophilize. | Do not oven dry >60°C. |
Protocol B: Stability Check (QC Method)
Use this to determine if your batch has already decarboxylated.
-
Prepare Sample: Dissolve 5 mg in
. -
Run 1H NMR:
-
Intact Acid: No proton at position 4.
-
Decarboxylated Impurity: New singlet (or fine coupling) appears around
5.8–6.0 ppm (the new H at position 4).
-
-
Calculation: Integrate the Methyl signal vs. the new H-4 signal to calculate % degradation.
Stability Data Summary
| Condition | Stability Rating | Mechanism of Failure |
| 2M NaOH, 25°C | ✅ High | Protected by Dianion formation. |
| 2M NaOH, 100°C | ⚠️ Moderate | Risk of ring fragmentation (slow). |
| 1M HCl, 25°C | ⚠️ Low | Slow decarboxylation over time. |
| 1M HCl, 80°C | ❌ Critical Failure | Rapid decarboxylation ( |
| Solid State, 25°C | ✅ High | Stable if dry and acid-free. |
References
-
BenchChem Technical Support. (2025).[1][2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from
-
Organic Syntheses. General procedures for Isoxazole synthesis and hydrolysis. (Note: General reference for isoxazole handling).
-
National Institutes of Health (NIH). Structure-Based Mechanism for Oxidative Decarboxylation. (Context on decarboxylation thermodynamics).
-
Sigma-Aldrich. Safety Data Sheet: 3-Hydroxy-5-methylisoxazole-4-carboxylic acid.
(Note: Specific degradation kinetics may vary based on exact concentration and solvent impurities. Always perform a pilot scale test.)
Sources
Troubleshooting cyclization failures in isoxazole synthesis
Technical Support Center: Isoxazole Synthesis & Optimization Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: ISOX-CYCL-001
Introduction: The Isoxazole Challenge
Welcome to the technical support hub for isoxazole synthesis. As bioisosteres for carboxylic acids and esters, isoxazoles are critical scaffolds in medicinal chemistry (e.g., Valdecoxib, Leflunomide).[1] However, their synthesis is often plagued by two primary failure modes: competitive dimerization (in [3+2] cycloadditions) and regiochemical scrambling (in condensation reactions).
This guide does not just list "fixes"; it dissects the causality of failure, enabling you to engineer self-validating protocols.
Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)
The Scenario: You are reacting an oxime-derived nitrile oxide with an alkyne, but yields are low (<30%), and LCMS shows a significant byproduct mass equivalent to a dimer (
Root Cause Analysis: The Furoxan Trap
Nitrile oxides are high-energy dipoles. In the absence of a high concentration of dipolarophile (alkyne), they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides). This dimerization is second-order with respect to the nitrile oxide, whereas the desired cyclization is second-order overall (first order in nitrile oxide, first order in alkyne).
The Kinetic Solution: You must keep the instantaneous concentration of the nitrile oxide extremely low relative to the alkyne.
Visualizing the Failure Pathway
The following diagram illustrates the kinetic competition you must control.
Figure 1: The kinetic competition between productive cyclization (Path A) and parasitic dimerization (Path B).
Troubleshooting Q&A
Q: I am generating the nitrile oxide in situ, but still seeing furoxan. Why? A: Your generation rate is too fast. If you add the base (e.g., TEA) to the mixture of hydroximoyl chloride and alkyne all at once, you create a "burst" of nitrile oxide.
-
Fix: Use a syringe pump to add the base over 4–6 hours. This ensures the nitrile oxide is consumed by the alkyne as soon as it forms, never accumulating high enough concentrations to dimerize.
Q: My alkyne is electron-deficient. Does this matter? A: Yes. Nitrile oxides are typically electrophilic dipoles (LUMO-controlled). They react fastest with electron-rich dipolarophiles (HOMO-controlled).
-
Fix: If using an electron-deficient alkyne (e.g., propiolate), the reaction rate (
) slows down, making dimerization ( ) more competitive. You must increase the temperature (to overcome activation energy) or use a huge excess (5–10 eq) of the alkyne.
Module 2: Condensation Strategies (1,3-Dicarbonyls)
The Scenario: You are reacting hydroxylamine with a 1,3-diketone. You expect a single isomer, but you get a 50:50 mixture or the "wrong" regioisomer.
Root Cause Analysis: Nucleophilic Ambivalence
Hydroxylamine (
-
Nitrogen is softer and more nucleophilic (better attacker).
-
Oxygen is harder and less nucleophilic.
The regiochemistry is determined by the first attack . The nitrogen will attack the most electrophilic carbonyl carbon. However, this electrophilicity is heavily pH-dependent.
Regioselectivity Decision Matrix
| Condition | Active Species | Attack Preference | Outcome |
| Basic (pH > 8) | Nitrogen attacks the harder carbonyl (kinetic control) | Mixture (often unpredictable) | |
| Acidic (pH < 4) | Carbonyl oxygen is protonated; Reaction is slower but thermodynamically controlled | Often favors 5-substituted isoxazoles | |
| Neutral | Nitrogen attacks the most reactive carbonyl | Substrate dependent |
Protocol: Regiocontrolled Synthesis via Enaminones
To guarantee regioselectivity, replace the 1,3-diketone with an enaminone (masked dicarbonyl). The enamine carbon is electron-rich (nucleophilic), leaving only one electrophilic carbonyl for the initial attack.
Step-by-Step Validation Protocol:
-
Enaminone Formation:
-
React ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Check point: TLC should show conversion to a polar, UV-active spot.
-
-
Cyclization:
-
Dissolve enaminone in Ethanol.
-
Add
(1.2 eq). -
Reflux for 1-3 hours.[2]
-
-
Mechanism Check:
-
The
attacks the carbonyl (only one choice). -
Elimination of dimethylamine (
) follows. -
Ring closure occurs via Oxygen attack.
-
Module 3: "Stuck" Intermediates (Cyclization Failure)
The Scenario: LCMS shows a mass corresponding to
Technical Insight: Isoxazole formation involves a dehydration step. If the reaction stops at the oxime, the thermodynamics for water elimination are insufficient. This is common with sterically hindered substrates.
Dehydration Optimization Table:
| Reagent/Condition | Mechanism | Application |
| Iodine ( | Oxidative cyclization | Best for converting stuck oximes to isoxazoles under mild conditions. |
| TsOH (p-Toluenesulfonic acid) | Acid-catalyzed dehydration | Standard for 1,3-dicarbonyl condensations. Use with Dean-Stark trap to remove water. |
| Burgess Reagent | Dehydrating agent | High-value, sensitive substrates. Removes water under neutral conditions. |
| TFAA / Pyridine | Activation of OH group | Forces cyclization by converting the oxime -OH into a good leaving group (-OTFA). |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6] Past and Future. Angewandte Chemie International Edition. Link
-
Denton, R. M., & Tang, X. (2012). Regioselectivity in the [3+2] cycloaddition of nitrile oxides with alkynes. Chemical Society Reviews. Link
-
Vidal, J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.[7] Link
-
Liu, K., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC (NIH). Link
End of Technical Guide. For further assistance, please verify your precursor purity via NMR before submitting a new ticket.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 3-Hydroxy-5-methylisoxazole Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-hydroxy-5-methylisoxazole and its derivatives, offering insights grounded in established chemical principles and field-proven experimental approaches.
The Chemistry of Fragmentation: Predicting Pathways for 3-Hydroxy-5-methylisoxazole
The fragmentation of 3-hydroxy-5-methylisoxazole is dictated by the inherent chemical properties of its heterocyclic ring and substituent groups. The isoxazole ring, containing a weak N-O bond, is prone to cleavage upon ionization. The presence of a hydroxyl group and a methyl group further influences the fragmentation cascade, leading to a series of characteristic product ions. Understanding these pathways is fundamental to interpreting mass spectra and differentiating isomers.[1]
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation.[2][3] For 3-hydroxy-5-methylisoxazole, the initial event is the formation of a molecular ion (M•+), which then undergoes a series of fragmentation reactions.
Expected Key Fragmentations under EI:
-
Initial N-O Bond Cleavage: The weakest bond in the isoxazole ring is the N-O bond. Its cleavage initiates the fragmentation cascade, leading to a ring-opened radical cation.
-
Loss of Small Neutral Molecules: Subsequent rearrangements and cleavages result in the loss of stable neutral molecules such as carbon monoxide (CO), acetonitrile (CH₃CN), and hydrogen cyanide (HCN).
-
Formation of Acylium Ions: Ring fragmentation can lead to the formation of stable acylium ions, which are often observed as prominent peaks in the mass spectrum.
-
Influence of Substituents: The hydroxyl and methyl groups can participate in rearrangements and direct fragmentation pathways, leading to characteristic losses. For instance, the loss of a methyl radical (•CH₃) or a hydroxyl radical (•OH) can occur.
The resulting mass spectrum under EI will be a complex fingerprint of the molecule, with a variety of fragment ions that can be used for structural elucidation.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation compared to EI. It is particularly well-suited for polar molecules like 3-hydroxy-5-methylisoxazole, which can be readily protonated or deprotonated.[4] Tandem mass spectrometry (MS/MS) is often employed with ESI to induce and study fragmentation.
Expected Key Fragmentations under ESI-MS/MS:
-
Protonated and Deprotonated Molecules: In positive ion mode, the protonated molecule [M+H]⁺ will be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.
-
Collision-Induced Dissociation (CID): Fragmentation is induced by colliding the precursor ion with an inert gas. The fragmentation pathways will be dependent on the collision energy.
-
Characteristic Losses from [M+H]⁺:
-
Loss of water (H₂O) from the hydroxyl group.
-
Loss of carbon monoxide (CO).
-
Cleavage of the isoxazole ring, leading to the loss of small molecules like acetonitrile.
-
-
Characteristic Fragmentations of [M-H]⁻:
-
Ring cleavage initiated by the deprotonated hydroxyl group.
-
Loss of CO₂ if rearrangement occurs.
-
The ability to control the collision energy in ESI-MS/MS allows for a more systematic study of the fragmentation pathways, providing valuable information for distinguishing between closely related isomers.
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization technique significantly impacts the observed fragmentation patterns and the type of information that can be obtained.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) with MS/MS |
| Ionization Principle | High-energy electron beam | Soft ionization via charged droplet evaporation |
| Molecular Ion | Often weak or absent due to extensive fragmentation | Typically the base peak ([M+H]⁺ or [M-H]⁻) |
| Fragmentation | Extensive and often complex, providing a detailed structural fingerprint | Controlled by collision energy, allowing for systematic study of fragmentation pathways |
| Analyte Polarity | Suitable for volatile and thermally stable compounds | Ideal for polar and thermally labile compounds |
| Key Information | Structural elucidation based on a complex fragmentation pattern | Molecular weight determination and targeted fragmentation analysis for isomer differentiation |
The complementary nature of these two techniques provides a powerful approach for the comprehensive characterization of 3-hydroxy-5-methylisoxazole derivatives.
Experimental Protocols
Adherence to robust and well-defined experimental protocols is essential for obtaining high-quality, reproducible mass spectral data.
Sample Preparation for LC-MS Analysis
For the analysis of polar compounds like 3-hydroxy-5-methylisoxazole, proper sample preparation is critical to ensure good chromatographic separation and efficient ionization.[5][6]
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the sample in a solvent compatible with reversed-phase or HILIC chromatography, such as a mixture of methanol, acetonitrile, and water.
-
Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase starting conditions.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable derivatives of 3-hydroxy-5-methylisoxazole. Derivatization is often necessary to improve volatility.[7]
Step-by-Step Protocol:
-
Derivatization (if necessary): For compounds with polar functional groups, derivatization (e.g., silylation) may be required to increase volatility and thermal stability.
-
Instrumentation:
-
Gas Chromatograph: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: A typical temperature program would be to start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in EI mode with a standard electron energy of 70 eV.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of polar and non-volatile 3-hydroxy-5-methylisoxazole derivatives.[8]
Step-by-Step Protocol:
-
Instrumentation:
-
Liquid Chromatograph: An HPLC or UHPLC system. A C18 column is commonly used for reversed-phase chromatography, while a HILIC column is suitable for very polar compounds.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Mass Spectrometer: An instrument equipped with an ESI source and tandem mass analysis capabilities (e.g., triple quadrupole, Q-TOF, or Orbitrap).
-
-
ESI Source Parameters:
-
Optimize spray voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific analyte and mobile phase.
-
-
MS/MS Parameters:
-
Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.
-
Optimize the collision energy in the collision cell to achieve the desired degree of fragmentation.
-
Acquire the product ion spectrum in the second mass analyzer.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for 3-hydroxy-5-methylisoxazole under EI and ESI conditions.
Proposed EI Fragmentation of 3-Hydroxy-5-methylisoxazole
Caption: Proposed EI fragmentation pathway for 3-Hydroxy-5-methylisoxazole.
Proposed ESI-MS/MS Fragmentation of Protonated 3-Hydroxy-5-methylisoxazole
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uni-saarland.de [uni-saarland.de]
- 4. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR characteristic peaks of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
An In-Depth Comparative Guide to the FTIR Spectroscopy of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It delves into the structural nuances of the molecule, including potential tautomerism, and compares its spectral characteristics with related chemical motifs to provide a robust framework for spectral interpretation.
Introduction: The Structural and Spectroscopic Complexity of a Multifunctional Scaffold
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring multiple functional groups: a carboxylic acid, a methyl-substituted isoxazole ring, and a hydroxyl group at the C3 position. This unique combination makes it a valuable scaffold in medicinal chemistry.[1][2][3] FTIR spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure and identifying the chemical bonding within such molecules.[4]
A critical aspect for accurate spectral interpretation is the consideration of tautomerism in the 3-hydroxyisoxazole ring. This moiety can exist in equilibrium between the enol (3-hydroxy) form and the keto (isoxazol-3(2H)-one) form. This equilibrium significantly influences the vibrational modes observed in the O-H, N-H, and C=O regions of the FTIR spectrum, providing deeper insight into the molecule's solid-state or solution-phase structure.
Caption: Tautomeric equilibrium of the 3-hydroxyisoxazole ring system.
Experimental Protocol: A Self-Validating Approach to FTIR Analysis
To ensure data integrity and reproducibility, a standardized protocol for acquiring FTIR spectra is essential. The following workflow outlines a self-validating system for analyzing solid-state samples like 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid.
Caption: Standardized workflow for FTIR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture under high pressure to form a transparent pellet. This minimizes scattering effects and is ideal for transmission measurements.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact. This method requires minimal sample preparation and is highly efficient.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial for removing contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typical parameters include a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Predicted FTIR Peaks and Comparative Analysis
The FTIR spectrum of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid is best understood by dissecting it into contributions from its constituent functional groups and comparing them to simpler, related molecules.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comparative Notes & Rationale |
| 3300–2500 | O-H Stretch (Carboxylic Acid Dimer) | Broad, Strong | This is the hallmark of a carboxylic acid. The extreme broadness is due to strong intermolecular hydrogen bonding, forming a dimer.[5][6][7][8] This band will likely overlap with C-H stretching vibrations. |
| ~3200 | O-H Stretch (Isoxazole Enol) / N-H Stretch (Keto Tautomer) | Broad, Medium | If the 3-hydroxy (enol) tautomer is present, a separate, broad O-H stretch may appear within the carboxylic acid envelope. If the 3(2H)-one (keto) tautomer exists, an N-H stretching band would be expected here. |
| ~2950 | C-H Stretch (Methyl Group) | Sharp, Weak-Medium | Sharp peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl group will be superimposed on the broad O-H band.[5] |
| ~1710 | C=O Stretch (Carboxylic Acid Dimer) | Sharp, Strong | This intense absorption is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[6][7][8][9] Its position is lower than that of a monomeric acid (~1760 cm⁻¹) due to the hydrogen bonding.[7] |
| ~1680 | C=O Stretch (Amide-like, Keto Tautomer) | Sharp, Strong | The presence of a strong band in this region, slightly lower than the carboxylic acid C=O, would be strong evidence for the existence of the isoxazol-3(2H)-one tautomer, which has an amide-like carbonyl group. |
| ~1610 | C=N Stretch (Isoxazole Ring) | Medium | The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring is expected in this region.[2][10] |
| ~1550 | C=C Stretch (Isoxazole Ring) | Medium | The carbon-carbon double bond stretch of the heterocyclic ring typically appears in this vicinity.[11] |
| 1440–1395 | O-H Bend (in-plane, Carboxylic Acid) | Medium | This bending vibration can sometimes be obscured by C-H bending modes but is a characteristic feature of carboxylic acids.[6] |
| ~1320–1210 | C-O Stretch (Carboxylic Acid) | Strong | This strong band arises from the stretching of the carbon-oxygen single bond of the carboxylic acid group and is coupled with the O-H bend.[5][6] |
| ~1250 | N-O Stretch (Isoxazole Ring) | Medium-Strong | The stretching of the nitrogen-oxygen bond in the isoxazole ring is a key identifier for this heterocycle.[2][10] |
| ~920 | O-H Bend (out-of-plane, Carboxylic Acid Dimer) | Broad, Medium | A broad absorption in this region is another characteristic feature resulting from the out-of-plane bending of the hydrogen-bonded O-H groups in the carboxylic acid dimer.[6] |
Comparative Insights:
-
vs. Benzoic Acid: 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid will share the classic features of a carboxylic acid with benzoic acid: the extremely broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹). However, it will lack the distinct aromatic C=C stretching peaks (1600-1450 cm⁻¹) and aromatic C-H bending bands of benzoic acid. Instead, it will display unique peaks corresponding to the isoxazole ring (C=N, N-O stretches).
-
vs. 5-Methylisoxazole: Compared to a simple isoxazole, our target molecule's spectrum will be dominated by the intense and broad absorptions from the carboxylic acid group. The characteristic isoxazole ring vibrations (C=N, C=C, N-O) will still be present but may appear alongside the strong C-O and O-H bending bands of the acid. The presence of the 3-hydroxy group (or its keto tautomer) introduces additional complexity not seen in simple alkyl-isoxazoles.
Conclusion: A Spectroscopic Fingerprint
The FTIR spectrum of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid presents a unique and complex fingerprint defined by the interplay of its three core components. The definitive features are the unmistakable broad O-H and sharp C=O absorptions of a hydrogen-bonded carboxylic acid dimer. Layered upon this are the characteristic vibrational modes of the isoxazole ring, including the C=N and N-O stretches. The most insightful region for advanced structural analysis lies between 3200 cm⁻¹ and 1650 cm⁻¹, where the potential appearance of additional O-H, N-H, or C=O bands can provide crucial evidence for the predominant tautomeric form of the 3-hydroxyisoxazole moiety in the analyzed sample. This guide provides a robust predictive and comparative framework for researchers to confidently identify and characterize this important chemical entity.
References
-
The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). The Journal of Physical Chemistry A. [Link]
-
Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020, January 31). Semantic Scholar. [Link]-4-Hameed/5312015f6063071869851600a943a41e97528a47)
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Assigning Vibrational Frequencies. Sungkyunkwan University. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). ACS Omega. [Link]
-
Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. [Link]
-
Vibrational Modes of Small Molecules. Purdue University. [Link]
-
Vibrational Modes. Harvard-Smithsonian Center for Astrophysics. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
3-hydroxy-5-isoxazolecarboxylic acid. ChemSynthesis. [Link]
-
Number of Vibrational Modes in a Molecule. (2023, January 29). Chemistry LibreTexts. [Link]
-
Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. (2023, June 21). National Institutes of Health. [Link]
-
5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 4-Formyl-3-methylisoxazole-5-carboxylic Acid [benchchem.com]
- 4. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biolmolchem.com [biolmolchem.com]
Comparing bioactivity of isoxazole vs oxazole carboxylic acid scaffolds
Technical Comparison: Isoxazole vs. Oxazole Carboxylic Acid Scaffolds in Drug Design
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the choice between isoxazole and oxazole scaffolds is rarely arbitrary. While both serve as aromatic, five-membered heterocyclic bioisosteres for carboxylic acids, esters, and amides, their distinct electronic distributions dictate divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
Isoxazole (1,2-oxazole): Characterized by a weaker N–O bond and a significantly higher dipole moment (~3.0 D).[1] It is often deployed to rigidify the scaffold while maximizing polar interactions in deep binding pockets. However, it carries a metabolic liability regarding reductive ring opening.
-
Oxazole (1,3-oxazole): Exhibits a lower dipole moment (~1.7 D) and higher basicity (pKa ~0.8 vs -3.0 for isoxazole).[1] It is generally more stable to reductive metabolism but susceptible to oxidation at the C2/C5 positions.
This guide provides a data-driven comparison to assist in scaffold hopping and lead optimization.
Physicochemical Profiling
The structural isomerism (1,2- vs 1,3-positioning of heteroatoms) fundamentally alters the electron density map of the ring, influencing hydrogen bonding and metabolic hotspots.
Table 1: Comparative Physicochemical Properties
| Property | Isoxazole Scaffold | Oxazole Scaffold | Impact on Drug Design |
| Dipole Moment | High (~2.9 – 3.0 D) | Moderate (~1.7 D) | Isoxazoles orient more strongly in electrostatic fields; critical for GPCR binding pockets. |
| Basicity (pKa of Conj. Acid) | Very Weak (~ -3.0) | Weak (~ 0.8) | Oxazoles are better H-bond acceptors at the Nitrogen; Isoxazoles are extremely weak bases, reducing protonation at physiological pH. |
| H-Bonding | N is a weak acceptor | N is a moderate acceptor | Oxazole N is more available for H-bonding with backbone amides (e.g., in kinase hinges). |
| Metabolic Liability | Reductive Cleavage: N–O bond is weak.[1] | Oxidative Metabolism: C2 and C5 positions are prone to CYP450 oxidation. | Isoxazole ring opening (to enamino ketones) is a known prodrug mechanism (e.g., Leflunomide). |
| Lipophilicity (cLogP) | Generally Lower | Generally Higher | Isoxazoles often improve solubility compared to oxazoles due to higher polarity. |
Bioactivity & SAR Case Studies
Case Study A: GPCR Agonism (S1P1 Receptor)
In the development of Sphingosine-1-phosphate (S1P1) agonists, the orientation of the dipole is critical for active site stabilization.
-
Observation: Replacing a 1,3-oxazole core with a 1,2-isoxazole resulted in a >10-fold increase in potency.
-
Mechanism: The higher dipole moment of the isoxazole ring aligned more favorably with the polar residues in the S1P1 binding pocket, effectively "locking" the ligand in the active conformation.
-
Outcome: The isoxazole analog demonstrated superior efficacy in lymphocyte reduction models, although metabolic stability required optimization of the lipophilic tail.
Case Study B: Metabolic Stability (Microsomal Clearance)
-
Scenario: A lead compound containing a benzyl amide showed rapid clearance (
min). -
Intervention: Scaffold hopping to an oxazole ring improved stability significantly. However, subsequent testing showed that while the oxazole blocked amide hydrolysis, it introduced a new oxidative liability at the C5 position.
-
Resolution: Substitution at the C5 position of the oxazole (blocking the metabolic soft spot) or switching to a fully substituted isoxazole (removing the oxidative site, though risking reductive opening) are standard optimization steps.
Visualizing the Decision Logic
The following diagram illustrates the decision pathway when selecting between these two scaffolds based on target requirements and metabolic risks.
Figure 1: Decision matrix for selecting between isoxazole and oxazole scaffolds based on SAR and ADME needs.
Experimental Protocols
To ensure reproducibility, the following protocols address the specific synthetic challenges of these electron-deficient heteroaromatic acids.
Protocol A: General Amide Coupling for Heteroaromatic Acids
Direct coupling of isoxazole/oxazole carboxylic acids can be sluggish due to the electron-withdrawing nature of the ring, which deactivates the carbonyl carbon.
Reagents:
-
Carboxylic Acid Scaffold (1.0 eq)
-
Amine Partner (1.1 eq)
-
HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or EtOAc (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the isoxazole/oxazole carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at 0°C.
-
Coupling Agent: Add HATU (or T3P) in one portion. Note: T3P is preferred for scale-up as it allows simple aqueous workup.
-
Amine Addition: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Monitoring: Monitor by LC-MS. Isoxazole derivatives often show distinct UV absorbance shifts compared to starting materials.
-
Workup: Dilute with EtOAc, wash with sat.
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Microsomal Stability Assay (In Vitro)
Critical for assessing the reductive lability of the isoxazole N-O bond.
Reagents:
-
Test Compound (1 µM final conc.)
-
Liver Microsomes (Human/Rat, 0.5 mg/mL protein)
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6PDH, NADP+)
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Pre-Incubation: Mix microsomes and buffer at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Reaction: Add test compound. Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Note: If isoxazole ring opening occurs, look for a mass shift of +2 Da (reduction) or +18 Da (hydrolysis of the resulting imine).
-
Mechanism of Action: Metabolic Fate
Understanding the specific metabolic degradation pathways is crucial for structural optimization.
Figure 2: The reductive metabolic pathway specific to isoxazole scaffolds, leading to ring opening.
References
-
BenchChem. (2025).[1][2] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Technical Guides.
-
Panda, S. S., et al. (2012). Oxazole – Isoxazole: Molecule of Diverse Biological Activities. PharmaTutor.
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2022). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. NIH National Library of Medicine.
Sources
Technical Comparison Guide: Crystal Structure Elucidation of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic Acid
The following guide provides a high-level technical analysis of the crystal structure determination for 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid (also known as 3-hydroxy-5-methylisoxazole-4-carboxylic acid).
This guide is structured to assist researchers in distinguishing this specific derivative from its analogs and resolving the critical tautomeric challenges inherent to the isoxazole scaffold.
Executive Summary & Structural Context
Target Molecule: 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Chemical Formula: C
The determination of the crystal structure for this molecule is not merely a geometric exercise but a probe into the competitive hydrogen-bonding landscape. Unlike its simpler analog 5-methylisoxazole-4-carboxylic acid (which forms linear chains via O–H···N interactions), the introduction of the 3-hydroxy group creates a dual-donor/acceptor system.
This guide compares the structural performance of the target against its key derivatives and evaluates the efficacy of different analytical techniques in resolving its protonation state.
Comparative Analysis: Methodologies & Alternatives
A. Analytical Technique Comparison
For a molecule exhibiting keto-enol tautomerism, the choice of analytical method dictates the reliability of the structural assignment.
| Feature | SC-XRD (Single Crystal X-Ray) | PXRD (Powder X-Ray) | Solid-State NMR ( |
| Primary Output | 3D Atomic Coordinates & Tautomer ID | Bulk Phase Purity & Polymorph ID | Local Chemical Environment |
| Tautomer Resolution | High (Direct H-atom location via difference Fourier maps) | Low (Requires Rietveld refinement with known model) | Medium-High (Chemical shift distinguishes C-OH vs C=O) |
| Sample Requirement | Single crystal (>0.1 mm) | Polycrystalline powder (mg scale) | Polycrystalline powder (mg-g scale) |
| Limitations | Requires high-quality crystal growth (difficult for zwitterions) | Cannot easily solve ab initio structures of flexible tautomers | Long acquisition times; indirect structural data |
| Verdict | Gold Standard for definitive structure. | Quality Control only. | Validation tool for dynamic protons. |
B. Structural Performance vs. Analogs
Comparing the target to established isoxazole structures reveals the impact of the 3-OH group on lattice energy and packing stability.
| Structural Analog | 5-Methylisoxazole-4-carboxylic acid (Ref [1]) | 3-Hydroxy-5-methylisoxazole (Hymexazol) (Ref [2]) | Target: 3-Hydroxy-5-methyl-1,2-oxazole-4-COOH |
| H-Bond Motif | Linear Chains (Catemer) | Centrosymmetric Dimers | Complex Network (Predicted) |
| Primary Interaction | Carboxyl O–H···N(isoxazole) | Isoxazole O–H···N(isoxazole) | Competition: COOH dimer vs. Isoxazole dimer |
| Space Group | Pnma (Orthorhombic) | P2 | Likely P2 |
| Tautomer State | Neutral | Neutral (OH form) in solid state | Potential Zwitterionic (NH |
Expert Insight: The 5-methylisoxazole-4-carboxylic acid crystallizes with molecules lying on a mirror plane, forming infinite chains. The addition of the 3-OH group in the target molecule disrupts this planarity, likely forcing the formation of "head-to-head" dimers similar to Hymexazol, but cross-linked by the carboxylic acid tails.
Tautomeric Equilibrium & Signaling Pathway
The core difficulty in crystallizing this molecule is controlling the tautomer. The equilibrium shifts based on solvent polarity and pH during crystallization.
Graphviz Diagram: Tautomeric Pathways & Crystallization Logic
Caption: Crystallization pathways determining the final solid-state tautomer. Solvent choice directs the H-bond donor/acceptor availability.
Experimental Protocol: Structure Determination
Phase 1: Crystallization Strategy
To obtain X-ray quality crystals, you must screen for the "OH" vs "NH" forms.
-
Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (9:1) . Allow slow evaporation at 4°C. Expectation: Hydrated form or zwitterion due to polar environment.
-
Method B (Vapor Diffusion): Dissolve 10 mg in THF (inner vial); diffuse Hexane (outer vial). Expectation: Neutral 3-hydroxy tautomer stabilized by non-polar antisolvent.
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
or Cu K ). -
Temperature: 100 K (Mandatory). Thermal motion at room temperature will obscure the position of the tautomeric hydrogen atoms.
-
Resolution: Collect to at least 0.75 Å resolution (
for Mo).
Phase 3: The "Difference Fourier" Test
This is the self-validating step to confirm the tautomer.
-
Solve the heavy atom structure (C, N, O).
-
Refine anisotropically.
-
Generate a Difference Fourier Map (
) . -
Validation:
-
Scenario 1 (OH Form): You observe electron density peak (~0.5-0.8 e/Å
) near the Oxygen at position 3. Bond length C3–O3 1.32 Å. -
Scenario 2 (NH Form): You observe density near the Nitrogen. Bond length C3–O3
1.24 Å (Double bond character) and N2–C3 1.38 Å.
-
Quantitative Data Summary (Reference Values)
Use these literature values of the closest analog (5-methylisoxazole-4-carboxylic acid ) to validate your unit cell dimensions. If your axes deviate significantly (>5%), you likely have a different polymorph or solvate.
| Parameter | Reference Analog (C | Expected Target (C |
| Crystal System | Orthorhombic | Monoclinic / Triclinic |
| Space Group | Pnma | P2 |
| a (Å) | 7.254(2) | ~7.0 - 8.0 |
| b (Å) | 6.470(1) | ~10.0 - 12.0 (Dimer expansion) |
| c (Å) | 12.273(3) | ~11.0 - 13.0 |
| Volume (Å | 576.0 | ~650 - 700 |
| Z (Molecules/Cell) | 4 | 4 |
| Density (g/cm | 1.466 | > 1.50 (due to extra Oxygen) |
References
-
Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid .[2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
-
Bjerregaard, K., et al. (2002). Synthesis and synthetic utility of 3-isoxazolols . Journal of the Chemical Society, Perkin Transactions 1.
-
Hansen, P., et al. (2016). Tautomeric Equilibria in 3- and 5-hydroxyisoxazole . MDPI Molecules, 21(7).
Sources
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid proper disposal procedures
Senior Application Scientist Note: The following protocol is engineered for the safe handling and disposal of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 16880-48-1). As this compound features an isoxazole core with both carboxylic acid and enolic hydroxyl functionalities, it exhibits distinct acidic properties and potential thermal sensitivity. The procedures below prioritize the prevention of uncontrolled decarboxylation and ring cleavage, ensuring compliance with RCRA standards for organic acid waste.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the physicochemical drivers of this compound’s instability.
| Parameter | Specification | Operational Implication |
| Compound Name | 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid | Primary Identifier for waste labeling. |
| CAS Number | 16880-48-1 | Use for verification in SDS databases. |
| Molecular Formula | High oxygen/nitrogen content implies potential reactivity. | |
| Acidity ( | Dual Acidic Sites | The carboxylic acid ( |
| Stability | Thermally Sensitive | Isoxazole-4-carboxylic acids can decarboxylate upon heating. Do not autoclave. |
| Hazards | Irritant (Skin/Eye), H302 (Harmful if swallowed) | Treat as a toxic organic acid. |
Disposal Decision Logic (Workflow)
The following decision matrix outlines the segregation logic required to prevent cross-contamination and dangerous exotherms.
Figure 1: Operational workflow for segregating isoxazole-derivative waste based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder or Residue)
Use this for expired stocks, weighing boat residues, or spill cleanup solids.
-
Preparation: Don standard PPE (Nitrile gloves, lab coat, safety glasses). If handling >1g of fine powder, use a fume hood or N95 respirator to prevent inhalation of dust.
-
Primary Containment: Transfer the solid waste into a clear, heavy-duty polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Why: HDPE is resistant to organic acids and prevents leaching.
-
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the primary container into a secondary clear bag (double-bagging) to prevent contamination of the waste drum.
-
Storage: Store in the Solid Organic Waste drum. Keep cool. Avoid storing near strong oxidizers or bases.
Protocol B: Liquid Waste (Stock Solutions/Reaction Mixtures)
Use this for HPLC waste, mother liquors, or dissolved stocks.
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO, Methanol, Water) is compatible with your facility's "Organic Acid" stream.
-
Segregation (CRITICAL):
-
Accumulation:
-
Pour into the designated Acidic Organic Waste carboy.
-
If no specific acidic stream exists, collect in a separate satellite accumulation container (e.g., 4L Amber Glass or HDPE).
-
-
Labeling:
-
Label as "Acidic Organic Waste".
-
List all solvents (e.g., "90% Methanol, 10% 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid").
-
Emergency Procedures (Spill Response)
In the event of a benchtop spill, immediate action prevents exposure and surface corrosion.
-
Isolate: Alert nearby personnel. Mark the area.
-
Neutralize (Liquids Only):
-
If the spill is a liquid solution, cover with a dry soda ash or sodium bicarbonate spill kit.
-
Observation: Wait for bubbling (
evolution) to cease. This indicates the acid has been neutralized.
-
-
Adsorb: Cover with vermiculite or absorbent pads.
-
Collect: Sweep solid/adsorbed material into a disposal bag. Label as "Contaminated Spill Debris (Organic Acid)."
-
Decontaminate: Wipe the surface with water, followed by a mild detergent.
Regulatory & Compliance Context (RCRA)
-
Waste Classification: This compound is not explicitly "P-listed" or "U-listed" by the EPA (40 CFR 261.33) under its specific CAS. However, it falls under Characteristic Waste guidelines:
-
Corrosivity (D002): If the waste is aqueous and pH
2.[6] -
Toxicity: Due to the bioactive isoxazole moiety, it must be treated as toxic waste.
-
-
Final Disposal Method: The preferred industry standard for isoxazole derivatives is High-Temperature Incineration . This ensures the destruction of the nitrogen-oxygen ring system, preventing the release of bioactive metabolites into the environment.
References
-
BLD Pharm. (2024). SDS for 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 16880-48-1). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Methylisoxazole-4-carboxylic acid (Analog). Retrieved from
-
PubChem. (2024). Isoxazole-5-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. 16880-48-1|3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1779855-86-5|3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
